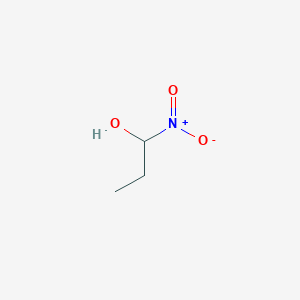

1-Nitropropan-1-ol

Description

Overview of Nitroalkanes and Nitroalcohols in Organic Chemistry

Nitroalkanes and their corresponding alcohol derivatives, nitroalcohols, are classes of organic compounds that have garnered significant attention in the field of organic synthesis. uts.edu.au Nitroalkanes are characterized by the presence of a nitro group (-NO₂) attached to an alkyl framework. google.com This functional group exerts a strong electron-withdrawing effect, which activates the α-carbon, making the attached hydrogen atoms acidic. wikipedia.orgyoutube.com This acidity allows for the deprotonation of the nitroalkane to form a nitronate anion, a key reactive intermediate in many carbon-carbon bond-forming reactions. wikipedia.orgnumberanalytics.com

One of the most fundamental reactions involving nitroalkanes is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgnumberanalytics.com Discovered by Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone to produce a β-nitroalcohol. wikipedia.orgencyclopedia.pub The versatility of β-nitroalcohols stems from the synthetic utility of both the hydroxyl (-OH) and the nitro (-NO₂) groups. wikipedia.orgnumberanalytics.com The nitro group can be readily transformed into a variety of other functional groups, including amines, ketones, and nitriles, while the hydroxyl group can undergo reactions such as oxidation and dehydration. wikipedia.orgencyclopedia.pub This dual functionality makes nitroalcohols valuable precursors for the synthesis of complex molecules, including pharmaceuticals and natural products. uts.edu.aunumberanalytics.com

The synthetic importance of nitroalcohols is underscored by their application in the synthesis of various significant compounds. For instance, they are key intermediates in the production of β-amino alcohols, nitroalkenes, and α-nitro ketones. uts.edu.auwikipedia.org These transformations highlight the role of nitroalcohols as versatile building blocks in organic chemistry. scielo.brscielo.br

Academic Context and Research Trajectory of 1-Nitropropan-1-ol

Within the broader class of nitroalcohols, this compound holds a specific position of interest for researchers. This compound is synthesized through the Henry reaction between propanal and nitromethane (B149229). The reaction is typically catalyzed by a base, which facilitates the formation of the nitronate from nitromethane, followed by its nucleophilic attack on the carbonyl carbon of propanal.

The research trajectory of this compound and related nitroalcohols has been focused on several key areas. A significant area of investigation has been the development of stereoselective Henry reactions. uts.edu.au Achieving control over the stereochemistry of the newly formed chiral centers in the nitroalcohol product is crucial for the synthesis of enantiomerically pure target molecules. Researchers have explored the use of chiral catalysts, including metal complexes and organocatalysts, to induce enantioselectivity and diastereoselectivity in the Henry reaction. wikipedia.orgencyclopedia.pub

Furthermore, studies have investigated the reaction conditions to optimize yields and selectivities. This includes exploring different solvents, bases, and reaction temperatures. sci-hub.sescirp.org For example, research has shown that the diastereoselectivity of the Henry reaction can be influenced by the nature of the aldehyde and the nitroalkane used. sci-hub.se The development of efficient and environmentally friendly protocols, such as conducting the reaction in aqueous media, has also been a focus of recent research. sci-hub.se

The synthetic utility of this compound and its derivatives continues to be an active area of research. The ability to transform the nitro and hydroxyl groups into other functionalities makes it a valuable intermediate for the synthesis of a range of more complex organic molecules. wikipedia.orgnumberanalytics.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61878-54-4 |

|---|---|

Molecular Formula |

C3H7NO3 |

Molecular Weight |

105.09 g/mol |

IUPAC Name |

1-nitropropan-1-ol |

InChI |

InChI=1S/C3H7NO3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3 |

InChI Key |

FRSSCXBIIPYXOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC([N+](=O)[O-])O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the carbon-hydrogen framework.

The ¹H NMR spectrum of a nitroalcohol like 1-nitropropan-1-ol provides key information based on the chemical shift, integration, and multiplicity of the signals corresponding to each unique proton environment. In a typical analysis, the hydroxyl proton often appears as a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature due to hydrogen bonding. libretexts.orglibretexts.org The protons on the carbon backbone exhibit characteristic splitting patterns due to coupling with adjacent protons.

For β-nitroalcohols, the proton alpha to the hydroxyl group (CH-OH) and the proton alpha to the nitro group (CH-NO₂) are diastereotopic and will show distinct signals. mdpi.com Studies on related nitroalcohol derivatives provide expected ranges for these signals. researchgate.netwiley-vch.de The evolution of 2-nitro-1-propanol (B1209518) in D₂O has been studied using ¹H-NMR, which helps in understanding the behavior of such molecules in aqueous environments. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH ₃ | ~1.5 ppm | Doublet (d) | Coupled to the adjacent CH-NO₂ proton. |

| -CH (NO₂) | ~4.6-4.9 ppm | Multiplet (m) | Coupled to the CH-OH proton and the CH₃ protons. |

| -CH (OH) | ~5.3-5.5 ppm | Multiplet (m) | Coupled to the CH₂ protons of the nitro group and the CH-NO₂ proton. |

| -OH | Variable (Broad) | Singlet (s) | Position and broadness are dependent on hydrogen bonding. libretexts.org |

| -CH₂ -CH(OH) | ~4.4-4.6 ppm | Multiplet (m) | Coupled to the adjacent CH-OH proton. wiley-vch.de |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment of the carbon nucleus. For this compound, the carbon attached to the electron-withdrawing nitro group (C-NO₂) is expected to be significantly downfield compared to a standard alkane carbon. Similarly, the carbon attached to the hydroxyl group (C-OH) also experiences a downfield shift. mdpi.com Data from various nitroalcohol derivatives support these assignments. wiley-vch.descirp.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~10-20 ppm |

| -C H(NO₂) | ~85-95 ppm |

| -C H(OH) | ~65-75 ppm |

Note: These are approximate ranges derived from data on similar nitroalcohol structures. mdpi.com

Since this compound is a chiral molecule, containing a stereocenter at the carbinol carbon, determining its enantiomeric purity is often necessary. A common and effective NMR-based method involves the use of a chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MPA).

The alcohol (this compound) is reacted with both enantiomers of MPA chloride to form diastereomeric esters. These diastereomers, unlike the original enantiomers, have different physical properties and, crucially, distinct NMR spectra. By analyzing the ¹H or ¹⁹F NMR spectrum of the resulting mixture of diastereomeric esters, it is possible to see separate signals for each diastereomer. The integration of these distinct signals allows for the precise quantification of the enantiomeric excess (ee) of the original nitroalcohol. This method is widely applied for determining the stereochemistry of chiral alcohols. mdpi.comresearchgate.net

Carbon (¹³C) NMR Spectroscopic Applications

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, particularly Infrared (IR) spectroscopy, are fundamental for identifying the functional groups present in a molecule.

The IR spectrum of this compound is dominated by the characteristic absorption bands of its two main functional groups: the nitro (NO₂) group and the hydroxyl (-OH) group.

The nitro group gives rise to two very strong and distinct stretching vibrations:

Asymmetric N-O stretch: Typically appears in the range of 1550–1475 cm⁻¹. libretexts.orgorgchemboulder.comorgchemboulder.com

Symmetric N-O stretch: Appears at a lower frequency, generally between 1365–1290 cm⁻¹. orgchemboulder.comorgchemboulder.comvscht.cz

The hydroxyl group is responsible for a prominent, broad absorption band due to intermolecular hydrogen bonding. libretexts.org

O-H stretch (hydrogen-bonded): A strong, broad peak typically found in the 3500–3200 cm⁻¹ region. msu.eduacs.orgspectroscopyonline.com The broadness of this peak is a hallmark of alcohols in condensed phases. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Nitro (NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric N-O Stretch | 1365 - 1290 | Strong |

| Carbon-Oxygen (C-O) | C-O Stretch | 1320 - 1000 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molar mass: 105.09 g/mol ), the mass spectrum would typically be obtained using a technique like electrospray ionization (ESI) or electron ionization (EI).

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The fragmentation of nitroalkanes is characterized by several key pathways:

Loss of the nitro group: A common fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂), which has a mass of 46. This would produce a peak at m/z [M-46]⁺.

Loss of a hydroxyl radical: Cleavage can result in the loss of •OH (mass 17), giving a peak at m/z [M-17]⁺.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion is a characteristic fragmentation for alcohols, leading to a peak at m/z [M-18]⁺•. youtube.com

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a typical pathway for alcohols, which would lead to fragments from the loss of an ethyl group or a nitro-ethyl radical. youtube.com

The fragmentation patterns of nitro compounds can be complex, but these primary fragmentation pathways provide strong evidence for the presence of both the nitro and alcohol functionalities within the molecule. nih.govyoutube.com

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is essential for separating this compound from reaction mixtures, quantifying its concentration, and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile or thermally sensitive compounds. For nitroalcohols, reversed-phase HPLC is a common method. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). acs.org

HPLC is particularly valuable for monitoring the progress of reactions that produce nitroalcohols and for quantifying the yield. rsc.org By using a UV detector, the concentration of this compound can be determined by comparing its peak area to that of a known standard. The analysis of various nitroalcohol products has been demonstrated using HPLC with mobile phases like n-hexane and isopropanol. rsc.org

Table 3: Example HPLC Conditions for Nitroalcohol Analysis

| Parameter | Condition |

|---|---|

| System | Shimadzu UHPLC or similar |

| Column | Phenomenex Kinetex C18 (100 mm × 3.0 mm, 1.7 µm) |

| Mobile Phase | Gradient of 10 mM Ammonium (B1175870) Acetate (B1210297) and Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Oven | 40 °C |

| Detector | UV-Vis Detector |

Note: These conditions are based on the analysis of related dinitro compounds and may be adapted for this compound. acs.org

Since the central carbon atom bonded to the hydroxyl and nitro groups in this compound is a stereocenter, the compound exists as a pair of enantiomers (R and S). Chiral chromatography is the definitive method for separating and quantifying these enantiomers. This can be achieved using either chiral HPLC or chiral gas chromatography.

In chiral HPLC, a chiral stationary phase (CSP) is used. These phases are often based on derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. Columns like Chiralcel OD and Chiralcel AD are frequently employed for the separation of nitroalcohol enantiomers. rsc.org The separation occurs because the two enantiomers interact differently with the chiral environment of the column, leading to different retention times. For example, the enantiomers of (R)-1-benzyloxy-3-nitropropan-2-ol were successfully separated using a Chiralcel OD column with a mobile phase of n-hexane and isopropanol. rsc.org Similarly, the enantiomers of (S)-1-nitro-nonan-2-ol were resolved on a Chiralcel AD column. rsc.org

Chiral gas chromatography (GC) can also be used, particularly for volatile chiral compounds. Fast enantioselective multidimensional GC methods have been developed for analyzing chiral compounds in complex matrices. researchgate.net

Table 4: Representative Chiral HPLC Systems for Nitroalcohol Enantiomer Separation

| Compound Example | Column | Mobile Phase | Flow Rate | Result |

|---|---|---|---|---|

| (R)-1-(5-(2,2'-bithienyl))-2-nitroethanol | Chiralcel OD | n-hexane:IPA (80:20) | 1.0 mL/min | tS = 18.5 min; tR = 23.2 min |

| (S)-1-Nitro-nonan-2-ol | Chiralcel AD | n-hexane:IPA (98:2) | 0.8 mL/min | tS = 33.2 min; tR = 49.5 min |

Source: Adapted from Bandini et al. rsc.org This table illustrates conditions used for similar nitroalcohols, which are directly applicable for developing a method for this compound.

Reactivity and Mechanistic Pathways of 1 Nitropropan 1 Ol and Its Derivatives

Oxidation Reactions and Product Derivatization

The oxidation of 1-nitropropan-1-ol and its isomers can lead to the formation of various functional derivatives, including nitroketones, nitrocarboxylic acids, and nitroalkenes. The specific product obtained depends on the structure of the starting nitroalcohol and the oxidizing agent employed.

The oxidation of β-nitroalcohols serves as a direct route to α-nitroketones and α-nitrocarboxylic acids, which are versatile building blocks in synthesis. scielo.brrsc.org The outcome of the oxidation is dependent on the substitution pattern of the starting alcohol.

Primary nitroalcohols, such as this compound, are oxidized first to the corresponding nitroaldehyde (1-nitropropanal) and subsequently to a nitrocarboxylic acid (1-nitropropanoic acid). The oxidation of a secondary alcohol derivative, such as 1-nitropropan-2-ol (B1295101), yields a nitroketone. evitachem.com For instance, the oxidation of secondary α-nitro alcohols to α-nitro ketones can be achieved using reagents like potassium dichromate or chromium trioxide supported on montmorillonite. mdma.chresearchgate.net A study on a related secondary nitroalcohol, 1-(2-fluorophenyl)-2-nitropropan-1-ol, demonstrated its conversion to the corresponding ketone, 1-(2-fluorophenyl)-2-nitropropan-1-one, using the Jones reagent (CrO₃/H₂SO₄). thieme-connect.de In this case, over-oxidation to a carboxylic acid was reported to be sterically hindered. thieme-connect.de

The synthesis of nitrocarboxylic acids and their esters, such as 2-nitropropanoic acid derivatives, is well-documented, often involving the esterification of the corresponding nitro-acid. mdpi.comwikipedia.org These compounds are valuable as intermediates, particularly in pharmaceutical chemistry, where the nitro group can be further transformed. mdpi.com

| Starting Material | Reagent(s) | Product Type | Example Product | Reference |

|---|---|---|---|---|

| Secondary Nitroalcohol (e.g., 1-nitropropan-2-ol) | K₂Cr₂O₇ or CrO₃/Support | Nitroketone | 1-Nitropropan-2-one | evitachem.commdma.chresearchgate.net |

| Primary Nitroalcohol (e.g., this compound) | Strong Oxidizing Agent | Nitrocarboxylic Acid | 1-Nitropropanoic acid | mdpi.comwikipedia.org |

While the most direct route to nitroalkenes from nitroalcohols is through dehydration (an elimination reaction), this transformation can be part of a broader oxidative sequence. rsc.org The dehydration of this compound and its isomer 2-nitro-1-propanol (B1209518) yields 1-nitroprop-1-ene and 2-nitroprop-1-ene, respectively. sci-rad.comresearchgate.net

These elimination reactions often require specific reagents to facilitate the removal of water. One effective method involves using dicyclohexylcarbodiimide (B1669883) (DCC or DCHCDI) in the presence of copper(I) chloride. sci-rad.comresearchgate.net For example, the dehydration of 2-nitropropan-1-ol to 2-nitroprop-1-ene has been successfully carried out at 35°C using this reagent system. sci-rad.comresearchgate.net Another approach involves the esterification of the alcohol, for instance with phthalic anhydride (B1165640) or benzoyl chloride, followed by thermal elimination (pyrolysis) of the ester to generate the nitroalkene. sci-rad.comresearchgate.netresearchgate.net This two-step process, involving the formation of a more suitable leaving group, is a common strategy for achieving the elimination. researchgate.netsci-rad.com

| Precursor | Reagent/Method | Product | Reference |

|---|---|---|---|

| 2-Nitro-1-propanol | Dicyclohexylcarbodiimide / CuCl | 2-Nitroprop-1-ene | sci-rad.comresearchgate.net |

| 2-Nitro-1-propanol | Phthalic Anhydride, then heat | 2-Nitroprop-1-ene | researchgate.net |

| This compound | Dehydration (e.g., pyrolysis of ester) | 1-Nitroprop-1-ene | sci-rad.comresearchgate.net |

Transformation to Nitroketones and Nitrocarboxylic Acids

Reduction Reactions and Aminoalcohol Synthesis

The reduction of the nitro group is a cornerstone of nitroalcohol chemistry, providing access to valuable aminoalcohols and hydroxylamines. The choice of reducing agent and reaction conditions determines the final product.

The conversion of nitroalcohols to the corresponding aminoalcohols is a synthetically important reaction, with catalytic hydrogenation being the most common method. thieme-connect.deacsgcipr.org This reaction involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) while preserving the hydroxyl (-OH) functionality.

The general transformation is represented as: R-CH(OH)-CH(R')-NO₂ + 3 H₂ → R-CH(OH)-CH(R')-NH₂ + 2 H₂O

Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide. thieme-connect.dedoubtnut.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) under hydrogen pressure. acsgcipr.org For example, the reduction of nitroalcohols to alkanolamines is a commercial process often performed at around 30°C and 6900 kPa (1000 psi) using Raney nickel. acsgcipr.org Similarly, the reduction of 1-nitropropane (B105015) to propan-1-amine is effectively achieved with tin and hydrochloric acid or via catalytic hydrogenation. nih.gov These methods are directly applicable to this compound to produce 1-aminopropan-1-ol.

The partial reduction of a nitro group to a hydroxylamine (B1172632) represents a more delicate transformation, as the reaction can easily proceed to the full reduction to an amine. mdma.chgoogle.com Several methods have been developed for the selective synthesis of hydroxylamines from nitro compounds.

For aliphatic nitro compounds, reagents such as zinc dust in an aqueous solution of ammonium (B1175870) chloride can be used. wikipedia.org The reaction proceeds as follows: R-NO₂ + 2 Zn + 4 NH₄Cl → R-NHOH + 2 ZnCl₂ + 4 NH₃ + H₂O

Catalytic hydrogenation can also be controlled to yield the hydroxylamine. The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines has been achieved using platinum catalysts in the presence of additives like triethylamine (B128534) and dimethyl sulfoxide, which modulate catalyst activity and prevent over-reduction to the aniline. rsc.org A patent describes the catalytic hydrogenation of 1-nitropropane using a platinum on carbon (Pt/C) catalyst in the presence of triethylamine and triethylphosphite to produce N-(1-propyl)hydroxylamine hydrochloride in high yield. google.com This methodology is applicable to this compound for the synthesis of N-(1-hydroxypropyl)hydroxylamine. Electrochemical reduction also offers a pathway to selectively form hydroxylamines from nitroalcohols by controlling the cathode potential. libretexts.org

| Desired Product | Reagent/Catalyst System | Typical Conditions | Reference |

|---|---|---|---|

| Amine (Full Reduction) | H₂ / Raney Ni or Pd/C | Methanol solvent, elevated pressure | thieme-connect.deacsgcipr.org |

| Hydroxylamine (Partial Reduction) | Zn / NH₄Cl(aq) | Aqueous medium | wikipedia.org |

| Hydroxylamine (Partial Reduction) | H₂ / Pt/C with additives | Controlled temperature and pressure | rsc.orggoogle.com |

Catalytic Hydrogenation for Amine Formation

Substitution Reactions Involving the Nitro and Hydroxyl Functionalities

Both the hydroxyl and nitro groups of this compound can participate in substitution reactions, although their reactivity differs significantly. The hydroxyl group is a poor leaving group but can be activated, while the nitro group is generally unreactive toward direct nucleophilic substitution but can be displaced under specific conditions.

The hydroxyl group can undergo substitution after being converted into a better leaving group. lookchem.com This is commonly achieved by protonation in strong acid, allowing it to leave as a water molecule, or by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide. lookchem.com For example, the hydroxyl group can be converted to a chloride using thionyl chloride (SOCl₂). The conversion of 2-nitro-1-propanol to downstream products like 1-chloro-1-nitropropane (B165096) implies a substitution of the hydroxyl group. researchgate.net Esterification of the hydroxyl group with reagents like benzoyl chloride or phthalic anhydride is also a key substitution reaction, often used as a preliminary step for subsequent elimination to form nitroalkenes. sci-rad.comresearchgate.net

The nitro group itself is a poor leaving group for Sₙ2 reactions. evitachem.com However, the α-carbon is acidic, and deprotonation leads to a nitronate anion, which is a key intermediate in the Henry (nitroaldol) reaction. scielo.br While not a simple substitution on the nitro group, the reversibility of the Henry reaction involves the cleavage of the carbon-carbon bond adjacent to the nitro-bearing carbon. scielo.br In some cases, particularly with tertiary or benzylic systems, the nitro group can be displaced via a radical nucleophilic substitution (Sᵣₙ1) mechanism.

Nucleophilic Substitution of the Nitro Group

While the hydroxyl group is the more common site for nucleophilic attack in many reactions of nitro alcohols, the nitro group can also undergo substitution, particularly under specific conditions. The reactivity of this compound in nucleophilic substitution reactions involving the nitro group is an area of interest in organic synthesis. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the entire molecule.

Research has shown that the nitro group in compounds like this compound can be replaced by other functional groups. evitachem.comcymitquimica.com This transformation is a valuable tool for creating diverse chemical structures. For instance, the reduction of the nitro group to an amino group is a well-established reaction, yielding β-amino alcohols, which are important synthetic intermediates. wikipedia.orgquora.com

The mechanism of nucleophilic substitution at the carbon bearing the nitro group can be complex and may proceed through different pathways depending on the substrate, nucleophile, and reaction conditions. In some cases, the reaction may involve the formation of a nitronate intermediate, which is generated by the deprotonation of the α-carbon. wikipedia.org This nitronate can then react with an electrophile.

Reactions Involving the Hydroxyl Group (e.g., esterification)

The hydroxyl group of this compound is a primary site for various chemical transformations, with esterification being a prominent example. In esterification, the hydroxyl group reacts with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form an ester. This reaction is typically catalyzed by an acid or a base.

The conversion of nitro alcohols to their corresponding carboxylate esters is a key step in certain synthetic strategies. sci-rad.com For example, the esterification of a nitro alcohol can be a precursor to elimination reactions that form nitroalkenes. The process often involves reacting the nitro alcohol with an acylating agent like benzoyl chloride in the presence of a base such as pyridine. Another approach involves using phthalic anhydride to form an ester, which can then undergo thermolysis. sci-rad.com

The formation of esters from this compound and its derivatives allows for the introduction of various functional groups, thereby expanding the synthetic utility of these compounds. The resulting nitro-esters have their own unique reactivity and can be used in subsequent chemical transformations.

Decomposition Mechanisms

Thermal Decomposition Pathways and Products

The thermal stability of this compound is a critical aspect of its chemistry, as it can decompose under the influence of heat. wikipedia.org The decomposition of nitro alcohols can proceed through various pathways, leading to a range of products. At elevated temperatures, these compounds can undergo more or less rapid decomposition. google.com

One significant thermal decomposition pathway for β-nitro alcohols is the retro-Henry reaction, which is the reverse of the nitroaldol condensation used to synthesize them. wikipedia.orgtandfonline.com This process involves the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the nitro-bearing carbon, yielding an aldehyde (in this case, propanal) and a nitroalkane (nitromethane). tandfonline.comnih.gov

Studies on the thermal decomposition of related nitroalkyl esters have provided insights into the mechanisms of these reactions. Theoretical studies on the decomposition of nitroethyl benzoate (B1203000) suggest a one-step mechanism involving a cyclic transition state. researchgate.net The nature of substituents can influence the synchronicity of the bond-breaking and bond-forming processes in the transition state. researchgate.net

The products of thermal decomposition can also include nitroalkenes, formed through the elimination of water. commonorganicchemistry.com The specific products formed will depend on the reaction conditions, including temperature and the presence of any catalysts or other reagents.

Reaction with Bases and Salt Formation

This compound, like other nitroalkanes possessing an α-hydrogen, exhibits acidic properties. The proton on the carbon atom adjacent to the nitro group can be abstracted by a base. tcichemicals.com This deprotonation leads to the formation of a resonance-stabilized anion known as a nitronate or aci-nitro form. wikipedia.orgthieme-connect.de

The reaction with bases to form salts is a fundamental characteristic of primary and secondary nitro compounds. researchgate.net These nitronate salts are important intermediates in various synthetic transformations. For example, the formation of the sodium salt of 2-nitrobutan-1-ol has been reported, which precipitates as a white crystalline powder. google.com

The formation of nitronate salts is the initial step in the Henry (nitroaldol) reaction, where the nitronate acts as a nucleophile, attacking a carbonyl compound. wikipedia.orgtcichemicals.com The basicity of the medium plays a crucial role; alkali metal hydroxides, carbonates, bicarbonates, and alkoxides are commonly used bases for this purpose. mdma.ch The resulting nitronate salts can exist in equilibrium with the starting nitro alcohol.

Elimination Reactions Leading to Nitroalkenes

Dehydration of Nitroalcohols to Conjugated Nitroalkenes

The dehydration of β-nitro alcohols, such as this compound, is a significant reaction that leads to the formation of conjugated nitroalkenes. wikipedia.orgtcichemicals.com These nitroalkenes are valuable synthetic intermediates due to the high reactivity conferred by the electron-withdrawing nitro group. sci-rad.com The elimination of a water molecule from the nitro alcohol results in the formation of a carbon-carbon double bond conjugated with the nitro group.

Several methods have been developed to effect this dehydration. A common strategy involves converting the hydroxyl group into a better leaving group. mdma.ch This can be achieved by esterification of the alcohol with reagents like methanesulfonyl chloride or phthalic anhydride. sci-rad.commdma.ch The resulting ester then undergoes elimination, often upon heating (pyrolysis), to yield the desired nitroalkene. For example, the acetate (B1210297) or benzoate ester of a nitro alcohol can be heated to induce elimination.

Direct dehydration can also be accomplished using dehydrating agents such as phosphorus pentoxide or dicyclohexylcarbodiimide (DCC), sometimes in the presence of a catalyst like copper(I) chloride. sci-rad.com The choice of dehydrating agent and reaction conditions can be critical to achieving good yields and avoiding side reactions, such as polymerization of the resulting nitroalkene. mdma.ch

| Dehydration Method | Reagents | Conditions | Product | Reference |

| Esterification-Elimination | Phthalic anhydride, heat | Melt with anhydride, then heat to a higher temperature | 1-Nitroprop-1-ene | sci-rad.com |

| Esterification-Elimination | Acetic anhydride, heat (pyrolysis) | Esterification followed by heating to 120-140°C | Substituted 1-nitroprop-1-ene | |

| Direct Dehydration | Dicyclohexylcarbodiimide (DCC), CuCl | Ethereal solvents, 35°C | 2-Nitroprop-1-ene (from isomer) | sci-rad.com |

| Direct Dehydration | Methanesulfonyl chloride, triethylamine | Dichloromethane, 0°C | Substituted nitroalkenes | mdma.ch |

Mechanistic Studies of Dehydration Processes

The dehydration of β-nitro alcohols, such as this compound, to form nitroalkenes is a significant transformation in organic synthesis. wikipedia.org This elimination reaction can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the structure of the alcohol.

Typically, the dehydration of alcohols to alkenes is catalyzed by strong acids at high temperatures. libretexts.org For primary alcohols, the reaction generally follows an E2 mechanism. This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by a concerted removal of a β-hydrogen by a base and elimination of the leaving group to form the double bond. libretexts.org Secondary and tertiary alcohols, however, tend to dehydrate via an E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.org

In the context of β-nitro alcohols, the dehydration can also be achieved under basic conditions, often as a subsequent step to the Henry (nitroaldol) reaction. wikipedia.orgcommonorganicchemistry.com The mechanism under basic conditions is believed to involve the formation of a nitronate anion. The presence of the electron-withdrawing nitro group facilitates the removal of the α-proton. While the detailed mechanism can vary, it is a common side reaction in Henry reactions, particularly at elevated temperatures. commonorganicchemistry.comechemi.com

The efficiency and conditions for dehydration can be influenced by various factors. For instance, the use of dicyclohexylcarbodiimide (DCC) in the presence of copper(I) chloride has been shown to effectively dehydrate 2-nitropropan-1-ol to 2-nitroprop-1-ene at a relatively low temperature of 35°C. researchgate.net In some cases, particularly with additional electron-withdrawing groups, dehydration can occur at even lower temperatures without strong dehydrating agents. sci-rad.com Conversely, without any specific reagents, the dehydration of simple nitro alcohols may require very high temperatures, in the range of 290-350°C. researchgate.net

Table 1: Dehydration Methods for Nitro Alcohols This table is interactive. Click on the headers to sort the data.

| Nitro Alcohol | Dehydrating Agent/Conditions | Product | Temperature | Reference |

|---|---|---|---|---|

| 2-nitropropan-1-ol | Dicyclohexylcarbodiimide (DCC), CuCl | 2-nitroprop-1-ene | 35°C | researchgate.net |

| 1-chloro-1-nitro-2-ethanol | Phosphorus pentoxide | 1-chloro-1-nitroethene | 150°C | researchgate.netsci-rad.com |

| 2-nitro-but-1-ene / 2-nitro-pent-1-ene | Heat (no agent) | Corresponding nitroalkene | 290-350°C | researchgate.net |

Advanced Reaction Studies (e.g., Cycloadditions involving derived nitroalkenes)

The nitroalkenes derived from the dehydration of this compound, such as 1-nitro-1-propene, are versatile intermediates in a variety of advanced organic reactions, including cycloadditions.

[2+3] Cycloaddition Reactions with Nitrones and other Reagents

The [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitroalkene) to form a cyclic adduct. wikipedia.org

Nitroalkenes, being electron-deficient, are excellent dipolarophiles for reactions with electron-rich 1,3-dipoles like nitrones. growingscience.comgrowingscience.com The reaction between an arylnitrone and a trans-substituted nitroethene, such as (E)-1-nitroprop-1-ene, typically proceeds with high regioselectivity to form 4-nitroisoxazolidines. growingscience.com Theoretical studies, including analysis of global electrophilicity and nucleophilicity, indicate that these reactions have a polar character. growingscience.com The charge transfer generally occurs from the nitrone (the nucleophile) to the nitroalkene (the electrophile). growingscience.com The regioselectivity is controlled by the nucleophilic attack of the oxygen atom of the nitrone on the β-carbon of the nitroalkene. growingscience.com

These cycloaddition reactions are synthetically valuable as the resulting isoxazolidines can be further transformed into other important molecules like β-amino acids and γ-amino alcohols. acs.org The stereochemistry of these reactions can often be controlled, with studies showing high diastereocontrol in certain cases. growingscience.comresearchgate.net The use of chiral catalysts can also induce enantioselectivity in these cycloadditions. acs.orgnih.govnih.gov

Table 2: Regioselectivity in [2+3] Cycloaddition of Nitrones and Nitroalkenes This table is interactive. Click on the headers to sort the data.

| Nitrone | Nitroalkene | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Arylnitrones | (E)-1-nitroprop-1-ene | 4-Nitroisoxazolidines | High regioselectivity, polar mechanism | growingscience.com |

| (Z)-N-methyl-C-phenylnitrone | (E)-3,3,3-trifluoro-1-nitroprop-1-ene | Fluoroalkyl isoxazolidines | Polar, one-step mechanism | researchgate.net |

| Various nitrones | Acrolein (catalyzed) | Isoxazolidines | High enantioselectivity with chiral catalyst | acs.org |

H-Abstraction Reactions by Radicals

Hydrogen abstraction (H-abstraction) is a fundamental reaction involving radicals, where a radical removes a hydrogen atom from another molecule to form a new radical and a stable molecule. mdpi.comresearchgate.netrutgers.edu The feasibility of an H-abstraction reaction is largely determined by the bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com

In the context of derivatives of this compound, such as 1-nitropropane or the resulting 1-nitro-1-propene, H-abstraction reactions by various radicals are of interest in fields like combustion chemistry. nih.gov Theoretical studies on the H-abstraction from 1-nitropropane by H and OH radicals have been conducted to understand its combustion kinetics. nih.govresearchgate.net These studies have shown that the site of H-abstraction is dependent on the attacking radical and the temperature. For instance, in the reaction of 1-nitropropane with the OH radical, H-abstraction from the Cβ position (the CH2 group adjacent to the nitro group) is the most significant channel at temperatures above room temperature. nih.gov

The presence of the nitro group influences the reactivity of the adjacent C-H bonds. While the nitro group itself is generally assumed not to undergo direct H-abstraction, it affects the strength of the neighboring C-H bonds, thereby influencing the rate and regioselectivity of H-abstraction reactions. utoronto.ca The resulting carbon-centered radicals are key intermediates that can undergo further reactions, such as coupling or reaction with radical traps. mdpi.com

Table 3: H-Abstraction Reactions Involving Nitro-Compounds This table is interactive. Click on the headers to sort the data.

| Substrate | Radical | Key Finding | Methodology | Reference |

|---|---|---|---|---|

| 1-Nitropropane | H and OH radicals | H-abstraction at Cβ is dominant above room temperature for OH radical. | Theoretical (MS-CVT/SCT) | nih.gov |

| Benzylamides | Aminoxyl radical (BTNO) | Rate constants determined; reaction confirmed as H-abstraction. | Kinetic study (spectrophotometry) | rsc.org |

| Propene | OH radical | Allylic H-abstraction is a dominant pathway. | Theoretical (ab initio/DFT) | researchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are powerful tools for exploring the potential energy surfaces of chemical reactions, allowing for the detailed characterization of reactants, products, transition states, and intermediates.

Density Functional Theory (DFT) Calculations for Transition States and Energy Profiles

Density Functional Theory (DFT) has been extensively employed to investigate the decomposition and other reactions of nitro compounds, including derivatives of 1-nitropropan-1-ol. DFT calculations are used to locate and characterize the transition state (TS) structures, which are critical for understanding the reaction mechanism and determining the activation energy.

For instance, studies on the thermal decomposition of nitroalkyl benzoates, which are derivatives of nitroalcohols like this compound, have shown that these reactions typically proceed through a one-step, polar mechanism. core.ac.ukresearchgate.net DFT calculations, often at the B3LYP/6-31G(d) level of theory, have been instrumental in mapping the energy profiles of these reactions. researchgate.net These calculations reveal that despite the polar nature of the transition state, a purely ionic, two-stage mechanism is generally not favored. core.ac.ukresearchgate.net

The structure of the transition state can be influenced by substituents. For esters of this compound, the presence of an electrodonating substituent tends to increase the synchronicity of the transition state, while an electron-withdrawing substituent leads to a more asynchronous transition state. researchgate.net However, this influence is typically not strong enough to alter the fundamental one-step mechanism. researchgate.net

| Reaction | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Decomposition of 1a | B3LYP/6-31G(d) | 40.3 | 11.8 |

| Decomposition of 1b | B3LYP/6-31G(d) | 41.1 | -0.1 |

| Decomposition of 1b | B3LYP/6-31+G(d) | 41.2 | 12.7 |

Table 1. Calculated activation and reaction energies for the decomposition of nitroalkyl benzoates (1a and 1b) using DFT methods. core.ac.uk

Molecular Electron Density Theory (MEDT) in Decomposition Reaction Analysis

The Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of electron density changes throughout a reaction. MEDT studies on the decomposition of related nitroethyl benzoates have provided a detailed characterization of the electron density rearrangement during the reaction. researchgate.net These analyses confirm a one-step mechanism for thermal decomposition, initiated by the synchronous rupture of O-C and C-H single bonds. researchgate.net This approach moves beyond the traditional pericyclic description and provides a more nuanced understanding of the electronic events during the reaction. researchgate.netpk.edu.pl Recent findings within the MEDT framework suggest that the extrusion of carboxylic acids from saturated nitro-compounds occurs via a one-step, multi-stage mechanism. sci-rad.com

Kinetic and Thermodynamic Modeling

Theoretical modeling of kinetics and thermodynamics provides quantitative predictions of reaction rates and equilibria, complementing experimental studies and offering insights into the factors that control chemical transformations.

Activation Barrier Calculations for Decomposition and Other Reactions

The activation barrier, or activation energy (Ea), is a key parameter determining the rate of a chemical reaction. nih.gov DFT calculations have been successfully used to compute activation barriers for the decomposition of nitroalkyl benzoates. core.ac.uk For example, the activation barrier for the decomposition of a benzoate (B1203000) ester of this compound was calculated to be around 41.1 kcal/mol at the B3LYP/6-31G(d) level of theory. core.ac.uk The presence of substituents can modulate this barrier; electrodonating groups tend to lower the activation barrier, while electron-withdrawing groups increase it. core.ac.uk An increase in the activation energy of approximately 1.4 kcal/mol at room temperature can lead to a roughly tenfold decrease in the reaction rate. nih.gov

Influence of Substituents and Solvents on Reaction Kinetics

Both substituents and the surrounding solvent medium can significantly impact reaction kinetics.

Substituent Effects: As mentioned, the electronic nature of substituents on related nitroalkyl benzoate molecules affects the activation barrier of their decomposition. core.ac.uk Electrodonating groups facilitate the reaction by lowering the activation energy, whereas electron-accepting groups hinder it. core.ac.uk This is a common trend observed in many organic reactions and can be rationalized by the stabilization or destabilization of the charged character developed in the transition state.

Solvent Effects: The polarity of the reaction medium also plays a crucial role. For the decomposition of nitroalkyl benzoates, increasing the polarity of the solvent has been shown to lower the activation barrier. core.ac.uk This suggests that the transition state is more polar than the reactants and is therefore stabilized to a greater extent by a polar solvent. However, even in highly polar environments like an aqueous solution, the mechanism does not typically switch to a two-step ionic pathway. core.ac.uk The use of implicit solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) in DFT calculations allows for the theoretical investigation of these solvent effects. mpg.degaussian.comgithub.io

Theoretical Rate Coefficient Determinations

Structure-Reactivity Relationships from Computational Data

Theoretical and computational chemistry provide powerful tools for elucidating the intrinsic properties of molecules, offering insights into their structure, stability, and reactivity that can be difficult to obtain through experimental means alone. For this compound, computational studies are essential for understanding how its specific arrangement of functional groups—a hydroxyl group and a nitro group on a propane (B168953) backbone—governs its chemical behavior. By modeling the molecule at an electronic level, it is possible to predict its reactivity patterns and dynamic conformational landscape.

Analysis of Electronic Chemical Potential and Global Electrophilicity

Conceptual Density Functional Theory (DFT) supplies a framework for quantifying chemical reactivity through various descriptors. Among the most important are the electronic chemical potential (μ) and the global electrophilicity index (ω). The electronic chemical potential indicates the tendency of electron density to escape from a system; in a reaction between two molecules, electron density is expected to flow from the species with the higher μ (the nucleophile) to the one with the lower μ (the electrophile). mdpi.com The global electrophilicity index (ω) measures the stabilization in energy when the system acquires additional electronic charge from the environment, thus quantifying its capacity to act as an electron acceptor. growingscience.com

The reactivity of this compound is significantly influenced by its functional groups. The nitro group (–NO2) is strongly electron-withdrawing, which reduces the electron density across the molecule and lowers the energy of its frontier molecular orbitals. rsc.org This intrinsic property suggests that this compound and related nitro-compounds are effective electron acceptors.

While specific DFT calculations for this compound are not widely published, the properties of analogous compounds provide a strong basis for understanding its reactivity. For instance, conjugated nitroalkenes, which can be synthesized from parent nitro-alcohols, are recognized as potent electrophiles due to the electron-withdrawing nature of the nitro group. sci-rad.comresearchgate.net Studies on various nitroalkenes show high global electrophilicity values, often classifying them as strong electrophiles (ω > 1.5 eV). growingscience.com This high electrophilicity makes them highly reactive toward nucleophilic agents. researchgate.net Based on these principles, it can be inferred that this compound possesses significant electrophilic character, even if it is less pronounced than in its corresponding nitroalkene derivative. The difference in electronic chemical potential (Δμ) and global electrophilicity (Δω) between this compound and a potential reactant would determine the polarity and feasibility of a reaction. growingscience.com A reaction with a nucleophile would be characterized as a Forward Electron Density Flux (FEDF) process, where charge transfers from the nucleophile to the nitro-compound. mdpi.com

| Descriptor | Symbol | Definition | Relevance to Reactivity |

|---|---|---|---|

| Electronic Chemical Potential | μ | First derivative of energy (E) with respect to the number of electrons (N) at a constant external potential. Approximated as μ ≈ -(IP+EA)/2. | Indicates the direction of charge transfer in a reaction. mdpi.com |

| Chemical Hardness | η | Second derivative of energy with respect to the number of electrons. Approximated as η ≈ IP-EA. | Measures resistance to change in electron distribution. |

| Global Electrophilicity | ω | Defined as ω = μ²/2η. | Quantifies the ability of a molecule to accept electrons. growingscience.com |

| Global Nucleophilicity | N | Defined relative to a reference, often tetracyanoethylene (B109619) (TCE). | Quantifies the ability of a molecule to donate electrons. growingscience.com |

Conformational Analysis and Molecular Dynamics Simulations

Beyond static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of this compound over time. acs.org MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of conformational transitions, solvent interactions, and other dynamic processes. These simulations depend on a force field, which is a set of parameters and potential functions that describes the energy of the system.

A critical consideration for simulating this compound is the accuracy of the force field parameters, particularly for the nitro group. Research on related small nitroalkanes, such as 1-nitropropane (B105015), has shown that standard force fields like the Generalized Amber Force Field (GAFF) can struggle to accurately reproduce experimental bulk properties. acs.org The high partial charges on the nitro group can lead to incorrect predictions of properties like density and enthalpy of vaporization. acs.org This highlights the necessity of careful parameterization or the use of advanced QM/MM (Quantum Mechanics/Molecular Mechanics) methods for reliable simulations of this class of compounds. ebi.ac.uk QM/MM approaches treat the reactive or complex part of the molecule (like the nitro and hydroxyl groups) with high-level quantum mechanics while the rest of the system is handled with more efficient classical mechanics. ebi.ac.uk

| Method | Primary Application | Information Obtained | Relevant Studies (on analogous compounds) |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Stable conformer structures, relative energies, vibrational frequencies, electronic properties. | acs.orgunimi.it |

| Molecular Dynamics (MD) | Simulation of Motion | Conformational dynamics, solvent effects, thermodynamic properties, transport properties. | acs.orgaip.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid Simulation | Accurate modeling of reactions and interactions in complex environments (e.g., in solution). | ebi.ac.uk |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Analysis | Characterization of chemical bonds, including weak interactions like hydrogen bonds. | acs.org |

Applications in Advanced Organic Synthesis and Chemical Research

Intermediates in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups makes 1-nitropropan-1-ol and its isomers key starting points for constructing elaborate molecular architectures.

A primary application of nitro alcohols is their role as precursors to amino alcohols through the reduction of the nitro group. researchgate.net This transformation is a fundamental process in organic synthesis, providing access to compounds with broad utility. The reduction of this compound, for instance, would yield 1-amino-1-propanol. This reaction is typically achieved through catalytic hydrogenation or by using metal-acid reducing agents. sciencemadness.orggoogle.com

The general process for the synthesis of amino alcohols from nitro alcohols can be summarized as follows:

Starting Material: A nitro alcohol (e.g., this compound).

Reaction: Reduction of the nitro group (-NO2) to an amino group (-NH2).

Common Reagents: Catalytic hydrogenation (e.g., using Raney Nickel) or metal-based reducing systems. sciencemadness.org

Product: An amino alcohol (e.g., 1-amino-1-propanol).

Furthermore, nitro alcohols are convenient starting materials for the synthesis of diamines. This involves a two-step process that begins with the reaction of the hydroxyl group with a primary amine to form a nitro amine, which is subsequently hydrogenated to yield a diamine. researchgate.net

Table 1: Synthesis of Amino Alcohols from Nitro Alcohol Precursors

| Precursor | Product | Key Transformation | Reference |

|---|---|---|---|

| 2-Nitro-1-propanol (B1209518) | 2-Amino-1-propanol | Reduction of the nitro group using agents like lithium aluminum hydride or sodium borohydride. | smolecule.com |

| 2-Nitrobutan-1-ol | 2-Aminobutane-1-ol | Reduction of the nitro group. This product is a key intermediate for the drug Ethambutol. | google.com |

| 2-Nitro-1-phenyl-1-propanol | 2-Amino-1-phenyl-1-propanol | Catalytic hydrogenation using Raney Nickel. | sciencemadness.org |

Nitro alcohols are valuable intermediates in the synthesis of pharmaceuticals and natural products due to the versatile reactivity of the nitro and hydroxyl groups. scielo.brresearchgate.net The nitroaldol (Henry) reaction, which is used to form these compounds, is a powerful carbon-carbon bond-forming method. scielo.br

A significant example is the synthesis of Ethambutol, an anti-tuberculosis drug. A key intermediate in its production is (S)-(+)-2-aminobutan-1-ol. This intermediate is prepared from 2-nitrobutan-1-ol, which is synthesized via the condensation of 1-nitropropane (B105015) with paraformaldehyde. google.com This demonstrates the direct application of a compound derived from 1-nitropropane in the creation of a vital pharmaceutical.

The synthesis of other complex molecules, such as the natural product ephedrine (B3423809), also utilizes nitro alcohol intermediates. The synthesis of ephedrine can be achieved starting from benzaldehyde (B42025) and nitroethane, which react to form the intermediate 2-nitro-1-phenyl-1-propanol. sciencemadness.org Although this uses a different nitroalkane, it highlights the importance of the nitro alcohol structural motif as a building block in synthesizing bioactive compounds.

While this compound is part of the broader class of nitro alcohols, specific isomers are noted for particular synthetic applications. Research has shown that 2-nitro-1-propanol, an isomer of this compound, is used as a key intermediate in an improved synthesis of 2,2,2-trinitroethyl ethers. lookchem.comsigmaaldrich.comscbt.comchemicalbook.com These specialized ether compounds have applications in the chemical industry, including their use in the production of energetic materials. lookchem.com

Building Blocks for Pharmaceutical Intermediates and Natural Products

Role in Materials Science and Polymer Chemistry Research

The reactivity of nitro alcohols extends beyond traditional organic synthesis into the realm of materials science, where they are investigated for creating responsive and functional polymers.

Certain β-nitroalcohols have been studied for their ability to act as "masked" formaldehyde (B43269) delivery systems. researchgate.net Under specific stimuli, such as changes in pH or temperature, these compounds can decompose to release formaldehyde. researchgate.net This released formaldehyde can then act as a cross-linking agent for polymers containing amine functionalities, leading to the formation of hydrogels. nih.gov

A prominent example of this application is the use of 2-methyl-2-nitro-1-propanol (B147314). researchgate.net Research has demonstrated that β-nitroalcohols like 2-hydroxymethyl-2-nitro-1,3-propanediol can effectively crosslink amine-functionalized polymers such as poly(allylamine) (PAA) under physiological conditions to form hydrogels. nih.gov The mechanism involves the degradation of the nitro alcohol to release formaldehyde, which then reacts with the primary amine groups on the polymer chains to create a cross-linked network. nih.gov This approach allows for the in-situ formation of hydrogels, which is of interest for biomedical applications. researchgate.netnih.gov

Table 2: Research Findings on β-Nitroalcohol (βNA) Induced Polymer Cross-linking

| β-Nitroalcohol Studied | Polymer | Cross-linking Mechanism | Resulting Material | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Hydroxymethyl-2-nitro-1,3-propanediol (HNPD) | Poly(allylamine) (PAA) | Release of formaldehyde from HNPD under basic conditions, which crosslinks the amine groups of PAA. | Hydrogel | The process is effective under physiological conditions (pH 7.4, 37°C). The resulting hydrogel properties are similar to those cross-linked directly with paraformaldehyde. | nih.gov |

| 2-Nitroethanol (B1329411), 2-Nitro-1-propanol | Porcine and Human Scleral Tissue | Degradation to formaldehyde, which crosslinks collagenous tissue. | Cross-linked Tissue | Short-chain aliphatic β-nitroalcohols can effectively cross-link scleral tissue at physiologic pH and temperature, suggesting potential for therapeutic use. | researchgate.net |

Nitro alcohols also find application in enhancing the interfacial adhesion between different materials. Specifically, 2-methyl-2-nitro-1-propanol is used commercially to promote the adhesion of rubber to tire cord in radial tires. researchgate.net In this context, the nitro alcohol functions as a coupling agent. Coupling agents are chemical substances that improve the bond between a polymer matrix (like rubber) and a reinforcing material or filler (like tire cord). specialchem.com They act at the interface of the two dissimilar materials to create a stronger, more durable composite material.

Investigation as a Formaldehyde Source in Polymer Cross-linking (e.g., 2-methyl-2-nitro-1-propanol)

Contributions to Environmental Chemical Research

The primary contribution of nitroalcohols, including the related compound 2-nitro-1-propanol, to environmental chemical research lies in their ability to inhibit methane (B114726) production, a significant greenhouse gas.

Extensive research has been conducted on the inhibitory effects of nitrocompounds, such as 2-nitro-1-propanol (2NPOH), on methanogenesis, particularly in the context of ruminant animals. cambridge.orgmdpi.comnih.govresearchgate.net Ruminants are a major source of anthropogenic methane emissions, and mitigating this is a key area of environmental research. cambridge.orgresearchgate.net

Studies have demonstrated that 2-nitro-1-propanol can effectively reduce methane production in in vitro ruminal fermentation. cambridge.orgnih.govresearchgate.netsmolecule.com This inhibition is attributed to the compound's impact on the microbial population in the rumen, specifically the methanogens. cambridge.orgresearchgate.net Research indicates that 2-nitro-1-propanol, along with other nitrocompounds like nitroethane (NE) and 2-nitroethanol (NEOH), can decrease the population of total methanogens and those from the order Methanobacteriales. cambridge.orgresearchgate.net

The mechanism of inhibition involves the reduction of the expression of the mcrA gene, which is crucial for the final step of methanogenesis. cambridge.orgresearchgate.net Furthermore, these nitrocompounds have been shown to decrease the levels of coenzymes F420 and F430, which are essential for the activity of methyl-coenzyme M reductase (MCR), the enzyme that catalyzes methane formation. cambridge.orgresearchgate.net The positive correlation between methane production and the abundance of methanogens, mcrA gene expression, and the concentration of these coenzymes supports this proposed mechanism. cambridge.orgresearchgate.net

In vitro studies comparing the efficacy of different nitrocompounds have shown that while 2-nitro-1-propanol does inhibit methane production, nitroethane (NE) and 2-nitroethanol (NEOH) are often more effective. cambridge.orgnih.govresearchgate.net For instance, one study reported that the addition of NE, NEOH, and NPOH decreased the molar proportion of methane by 96.8%, 96.4%, and 35.0%, respectively. cambridge.orgresearchgate.net Another study found a reduction of 96.7% for both NE and NEOH, and 41.7% for NPOH. nih.gov

The following table summarizes the findings from a comparative in vitro study on the effects of nitroethane (NE), 2-nitroethanol (NEOH), and 2-nitro-1-propanol (NPOH) on methane production and related parameters in ruminal fluid.

| Compound | Molar CH₄ Proportion Reduction (%) | Effect on Methanogen Population | Effect on mcrA Gene Expression | Effect on Coenzyme F420 and F430 Content |

| Nitroethane (NE) | 96.7 - 96.8 cambridge.orgnih.govresearchgate.net | Decreased cambridge.orgresearchgate.net | Reduced cambridge.orgresearchgate.net | Reduced cambridge.orgresearchgate.net |

| 2-Nitroethanol (NEOH) | 96.4 - 96.7 cambridge.orgnih.govresearchgate.net | Decreased cambridge.orgresearchgate.net | Reduced cambridge.orgresearchgate.net | Reduced cambridge.orgresearchgate.net |

| 2-Nitro-1-propanol (NPOH) | 35.0 - 41.7 cambridge.orgnih.govresearchgate.net | Decreased cambridge.orgresearchgate.net | Reduced cambridge.orgresearchgate.net | Reduced cambridge.orgresearchgate.net |

This research highlights the potential of 2-nitro-1-propanol and related nitrocompounds as tools in environmental chemical research aimed at mitigating greenhouse gas emissions from agricultural sources. smolecule.com

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways in Aquatic and Terrestrial Systems

The environmental persistence of 1-Nitropropan-1-ol is significantly influenced by microbial activity in both soil and water. While specific studies on this compound are limited, the broader understanding of nitro compound biodegradation provides valuable insights into its likely fate.

Microbial Degradation Mechanisms of Nitro Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, which are structurally related to nitroalkanes like this compound. nih.govdtic.mil These processes can lead to either partial transformation or complete mineralization, where the compound is broken down to provide carbon, nitrogen, or energy for the organism. dtic.mil The presence of a nitro group significantly alters a molecule's chemical properties, often requiring specialized enzymatic pathways for degradation. dtic.mil

Several microbial degradation pathways for nitro compounds have been identified:

Reductive Pathways: Under anaerobic conditions, many bacteria can reduce the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.gov Some anaerobic bacteria, like certain Desulfovibrio species, can utilize nitroaromatic compounds as a nitrogen source. nih.gov

Oxidative Pathways: Aerobic bacteria employ different strategies. Some utilize monooxygenase or dioxygenase enzymes to add oxygen atoms to the molecule, leading to the elimination of the nitro group as nitrite (B80452). nih.govmagtech.com.cnmdpi.com

Hydride-Meisenheimer Complex Formation: Certain bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, forming a complex that subsequently eliminates a nitrite ion. nih.gov

Enzymatic Rearrangement: In some cases, the initial reduction of the nitro group to a hydroxylamine (B1172632) is followed by an enzyme-catalyzed rearrangement to a hydroxylated compound, which can then be further metabolized. nih.gov

Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to degrade and even mineralize various nitroaromatic compounds. nih.govmdpi.com The efficiency of these degradation pathways can be influenced by the number of nitro groups on the molecule. mdpi.com

Enzyme-Mediated Biotransformations

Specific enzymes play a crucial role in the biotransformation of nitro compounds. Nitroreductases, monooxygenases, and dioxygenases are frequently involved in the degradation of nitroaromatic compounds by bacteria. mdpi.com

For nitroalkanes, a class of enzymes known as nitroalkane oxidases (NAOs) are particularly relevant. rsc.orgrsc.org These flavoenzymes catalyze the oxidation of nitroalkanes to their corresponding aldehydes or ketones, releasing the nitro group as a nitrite anion. rsc.orgrsc.org This process is distinct from the chemical Nef reaction. rsc.org The mechanism of NAOs involves the formation of a flavin-N(5)-adduct through the nucleophilic attack of a nitroalkanide on the flavin moiety. rsc.org The reduced flavin catalyst is then re-oxidized by oxygen. rsc.org

Another relevant enzyme is prostaglandin reductase-1 (PtGR-1) , which has been identified as a nitroalkene reductase. nih.gov This enzyme reduces fatty acid nitroalkenes to non-electrophilic nitroalkanes, effectively inactivating their biological signaling capabilities. nih.govmdpi.com While this is a reductive process acting on nitroalkenes, the formation of nitroalkanes as products highlights a potential metabolic pathway in biological systems.

The table below summarizes key enzymes involved in the biotransformation of nitro compounds.

| Enzyme Class | Function | Relevance to this compound |

| Nitroreductases | Reduce nitro groups to amino groups. mdpi.com | Potentially involved in the initial transformation under anaerobic conditions. |

| Monooxygenases | Add a single oxygen atom, can lead to nitro group elimination. nih.govmdpi.com | May play a role in aerobic degradation. |

| Dioxygenases | Insert two hydroxyl groups, can precipitate nitro group elimination. nih.govmdpi.com | A potential pathway for aerobic degradation. |

| Nitroalkane Oxidases (NAOs) | Oxidize nitroalkanes to carbonyl compounds and nitrite. rsc.orgrsc.org | Directly applicable to the degradation of the nitroalkane structure. |

| Prostaglandin Reductase-1 (PtGR-1) | Reduces nitroalkenes to nitroalkanes. nih.gov | Illustrates a biological pathway that can produce nitroalkanes. |

Chemical Degradation Processes in the Environment

In addition to biodegradation, this compound is subject to various abiotic chemical degradation processes in the environment.

Hydrolysis and Oxidation in Environmental Matrices

Hydrolysis is not expected to be a significant degradation pathway for this compound as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.govepa.goveuropa.eueuropa.eu

Oxidation processes, however, are more relevant. In the atmosphere, this compound can be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for 1-nitropropane (B105015) due to this reaction is about 37 days. nih.gov Oxidation can also be a transformation pathway in aquatic and soil environments, although specific rates for this compound are not well-documented. For instance, the oxidation of primary amines, a potential degradation product of nitro compounds, can be achieved using reagents like potassium permanganate (B83412) or trifluoroperacetic acid. researchgate.net

Photolytic and Other Abiotic Transformation Routes

Photolysis, or degradation by sunlight, is a potential abiotic transformation route for nitroalkanes. epa.gov The photolysis of nitroalkanes in solution can proceed through the homolytic cleavage of the carbon-nitrogen bond, forming alkyl and nitryl radicals. rsc.org These radicals can then undergo further reactions. For example, irradiation of primary nitroalkanes can lead to the formation of amides and lactams through hydrogen abstraction reactions. rsc.org

In the presence of oxygen, photolysis of C-nitroso compounds, which can be intermediates in nitroalkane photochemistry, can lead to the formation of nitroalkanes. researchgate.net The photolytic degradation of explosives, which are often nitro compounds, in organic solvents using ultraviolet radiation has also been demonstrated, breaking them down into non-explosive byproducts like carbon dioxide, water, and nitrogen. google.com

The table below outlines the primary abiotic degradation processes for this compound.

| Degradation Process | Description | Environmental Relevance |

| Hydrolysis | Reaction with water. | Not expected to be a significant pathway for this compound. nih.govepa.gov |

| Atmospheric Oxidation | Reaction with hydroxyl radicals. | A significant degradation pathway in the atmosphere with an estimated half-life of 37 days for 1-nitropropane. nih.gov |

| Photolysis | Degradation by sunlight. | Can lead to the formation of various products through radical intermediates. rsc.org |

Environmental Monitoring and Persistence Studies

The persistence of nitroalkanes in the environment is generally considered to be low, as they are degraded rapidly under most terrestrial and aquatic conditions. epa.gov Biodegradation of various nitroalkanes by bacteria in soil and activated sludge has been observed in aerobic environments. epa.gov A study using the Closed Bottle test showed 45% degradation of 1-nitropropane in 4 weeks with an activated sludge inoculum, suggesting that biodegradation is an important environmental fate process. nih.gov

In Canada, a screening assessment of 1-nitropropane concluded that it is not entering the environment at levels that are harmful and is considered unlikely to be causing ecological harm. canada.cacanada.ca The estimated environmental concentrations in Canada were very low: 2.2 x 10⁻⁴ µg/m³ in air, 1.4 x 10⁻³ µg/L in water, and 8.0 x 10⁻³ ng/g in soil. canada.ca

Monitoring for nitropropanes can be conducted using instruments like Photoionization Detectors (PIDs), although these may not be specific. novel.com.tr While comprehensive environmental monitoring data for this compound is scarce, the available information on the related compound 1-nitropropane suggests low persistence and low potential for ecological risk at current exposure levels. epa.govcanada.cacanada.ca

Methodologies for Environmental Monitoring of Chemical Substances

The environmental monitoring of chemical substances like this compound is crucial for assessing potential contamination and exposure. Monitoring strategies are typically designed based on the physicochemical properties of the substance and the environmental media of concern (air, water, soil). env.go.jp Methodologies often involve a combination of field-based screening tools and laboratory-based analytical techniques to ensure accuracy and sensitivity. env.go.jp

For volatile organic compounds (VOCs), which includes related substances like 1-nitropropane, portable photoionization detectors (PIDs) can be used for real-time air monitoring. novel.com.tr PIDs are instruments that can detect a wide range of organic compounds in the air, providing immediate, albeit non-specific, readings of concentrations. novel.com.tr While a general instrument manual may list "1-Nitropropane" as detectable, specific correction factors for accurate quantification might not always be readily available, necessitating substance-specific calibration. novel.com.tr

More comprehensive and specific monitoring involves collecting samples from various environmental compartments for laboratory analysis. Air samples can be collected using sorbent tubes, which are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). Water and soil samples are collected, and the target compounds are extracted using appropriate solvents before analysis, also commonly via GC-MS. This approach allows for the identification and quantification of specific chemicals at very low concentrations. env.go.jp

Governmental bodies conduct systematic environmental surveys for chemical substances. env.go.jp These programs prioritize chemicals based on factors like production volume, use patterns, and potential toxicity. env.go.jp The monitoring approach is flexible, choosing specific environmental media (e.g., surface water, groundwater, sediment, air) and geographical areas based on the characteristics of the chemical and its potential release sources. env.go.jpeuropa.eu For instance, a Canadian screening assessment for 1-nitropropane utilized estimated concentrations in air, water, and soil to evaluate general population exposure. canada.ca Such assessments rely on a combination of monitoring data and environmental fate modeling to characterize a substance's distribution and persistence. canada.ca

| Monitoring Aspect | Methodology/Technique | Purpose |

| Air (Field Screening) | Photoionization Detector (PID) | Real-time detection of volatile organic compounds. novel.com.tr |

| Air (Lab Analysis) | Gas Chromatography-Mass Spectrometry (GC-MS) | Specific identification and quantification of target compounds. |

| Water & Soil | Sample Collection, Extraction, and GC-MS Analysis | Accurate measurement of contamination levels in water and soil. env.go.jp |

| Regulatory Assessment | Ecological Risk Classification (ERC) | Risk-based approach using hazard and exposure data to determine potential ecological harm. canada.ca |

Assessment of Compound Persistence in Environmental Compartments

Specific experimental data on the environmental persistence of this compound is limited. However, information on the related compound, 1-nitropropane, provides some insight into its likely environmental behavior. For 1-nitropropane, biodegradation is suggested to be an important environmental fate process. nih.gov A study using an activated sludge inoculum showed 45% degradation in 4 weeks, indicating that it is not readily biodegradable but can be broken down by microorganisms over time. nih.gov Hydrolysis, the breakdown of a compound by reaction with water, is not expected to be a significant degradation pathway for 1-nitropropane as it lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.goveuropa.eu

The potential for volatilization from water and soil surfaces is another key consideration. Based on its vapor pressure and Henry's Law constant, 1-nitropropane is expected to volatilize from water surfaces. nih.gov The estimated volatilization half-lives for a model river and a model lake are 12 hours and 7 days, respectively. nih.gov This suggests that transfer from the aquatic environment to the atmosphere is a relatively rapid process.

A government screening assessment for 1-nitropropane, using an ecological risk classification approach, classified it as having a low potential for ecological risk based on low hazard and low exposure profiles. canada.ca This suggests that, based on current use levels, it is unlikely to persist in the environment at harmful concentrations. canada.cacanada.cacanada.ca Similarly, a safety data sheet for the isomer 2-nitro-1-propanol (B1209518) indicates it contains no substances known to be not degradable in wastewater treatment plants. thermofisher.com

| Environmental Compartment/Process | Finding for 1-Nitropropane (Proxy) | Implication for Persistence |

| Biodegradation | 45% degradation in 4 weeks in a Closed Bottle test. nih.gov | May be an important degradation pathway, but not rapid. |

| Hydrolysis | Not expected to be an important fate process. nih.gov | The compound is stable to breakdown by water. |

| Volatilization from Water | Estimated half-life of 12 hours (river) to 7 days (lake). nih.gov | Significant and rapid removal from water to air is likely. |

| Bioconcentration | Bioconcentration factor (BCF) of 1.3 suggests low potential. nih.gov | Unlikely to accumulate significantly in aquatic organisms. |

| Overall Ecological Risk | Classified as having a low potential for ecological risk. canada.ca | Unlikely to persist at levels causing environmental harm in Canada. canada.cacanada.ca |

Research in Sustainable Chemical Practices and Environmental Considerations in Nitroalcohol Chemistry

In recent years, significant research has focused on developing more sustainable and environmentally friendly methods for chemical synthesis, and the production of nitroalcohols is no exception. researchgate.net The primary route to synthesizing β-nitroalcohols is the Henry (or nitroaldol) reaction, which forms a carbon-carbon bond between a nitroalkane and an aldehyde or ketone. numberanalytics.comscirp.org Traditional methods often use homogeneous base catalysts that can lead to environmental issues related to waste disposal and product purification. scirp.org

The push for "Green Chemistry" has spurred innovation in this area, with a focus on several key strategies:

Heterogeneous Catalysis: There is a strong trend toward replacing soluble, homogeneous catalysts with solid, heterogeneous catalysts. scirp.org These catalysts are easily separated from the reaction mixture, allowing for recycling and reuse, which minimizes waste and simplifies product purification. researchgate.net Materials like nanosized mesoporous metal oxides and calcined eggshells have been successfully used as low-cost, efficient, and environmentally friendly catalysts for the Henry reaction. researchgate.netacs.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical methods. chemistryviews.orgrsc.org Hydroxynitrile lyases (HNLs), for instance, have been shown to catalyze the Henry reaction to produce chiral β-nitroalcohols with high purity. chemistryviews.orgbohrium.com Chiral nitroalcohols are valuable intermediates in the synthesis of many pharmaceuticals. numberanalytics.comrsc.org Biocatalytic approaches operate under mild conditions and are part of a growing "enzyme-toolbox" for clean and green synthesis. rsc.orgbohrium.combohrium.com

Solvent-Free and Alternative Solvents: Research has demonstrated the feasibility of conducting the Henry reaction under solvent-free conditions, which eliminates the environmental impact associated with solvent use and disposal. acs.org When solvents are necessary, the focus is on using more benign options, such as water or ethanol-water mixtures. researchgate.net

Atom Economy: Sustainable methods aim for high atom economy, meaning that a maximum proportion of the atoms from the starting materials are incorporated into the final product, thus generating minimal waste. researchgate.net